b-Amino-3-(trifluoromethyl)benzeneethanol
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Overview
Description
B-Amino-3-(trifluoromethyl)benzeneethanol is a chemical compound with the CAS Number: 1094709-76-8 . It has a linear formula of C9H10F3NO . The IUPAC name for this compound is 2-amino-2-[3-(trifluoromethyl)phenyl]ethanol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H10F3NO/c10-9(11,12)7-3-1-2-6(4-7)8(13)5-14/h1-4,8,14H,5,13H2 . This indicates that the molecule contains a benzene ring with a trifluoromethyl group at the 3-position and an ethanolamine group at the 2-position.Physical and Chemical Properties Analysis
The molecular weight of this compound is 205.18 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Synthesis of Amides and Formylation of Amines : β-Amino-3-(trifluoromethyl)benzeneethanol, through derivatives like B(OCH2CF3)3, has been effectively used in the direct amidation of carboxylic acids with a range of amines. This method provides a straightforward approach for the synthesis of amides, with minimal racemization, and is also applicable for the formylation of various amines (Lanigan, Starkov, & Sheppard, 2013).
Synthesis of Benzo[b]thiophenes : The compound is used in the synthesis of 2-aryl-3-substituted benzo[b]thiophenes, which are significant due to their applications as selective estrogen receptor modulators. The synthesis approach proposed uses aromatic nucleophilic substitution and Heck-type coupling (David et al., 2005).
Chemical Modification and Derivatization : The compound is utilized in the modification of cysteine side chains in peptides, indicating its potential in biochemical and medicinal chemistry applications. This includes selective trifluoromethylation, showcasing its significance in introducing specific functional groups for further chemical or biological activity (Capone et al., 2008).
Application in Nonlinear Optical Chromophores : It has been used in the study of molecular hyperpolarizability in nonlinear optical (NLO) chromophores. The research highlights its role in improving linear and nonlinear optical properties, which is crucial for applications in photonics and electronics (Yamada et al., 2013).
Synthesis of Antibacterial Agents : β-Amino-3-(trifluoromethyl)benzeneethanol derivatives have shown promising results in the synthesis of compounds with antibacterial properties. This indicates its potential application in the development of new antibacterial drugs (Kumar et al., 2005).
Material Science Applications : Its derivatives are used in the synthesis of polyimides and other polymers, demonstrating its versatility in material science, particularly in the development of new materials with specific properties like thermal stability, solubility, and mechanical strength (Banerjee et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
2-amino-2-[3-(trifluoromethyl)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)7-3-1-2-6(4-7)8(13)5-14/h1-4,8,14H,5,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEIEIUCYFMKJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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